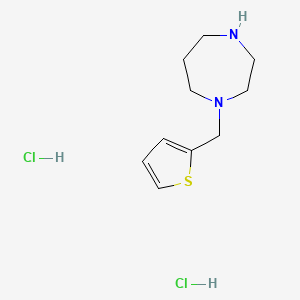

1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as 4-Fluorobenzyl 1-butyl-3-hydroxy-2-pyridinone (FBH-1), is a small molecule that has been studied extensively as a potential therapeutic agent for a variety of diseases. FBH-1 has been studied as an anti-inflammatory agent, an anti-cancer agent, and an anti-viral agent. FBH-1 has also been studied as a potential treatment for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, FBH-1 has been studied as a potential treatment for diabetes and obesity.

科学的研究の応用

Pharmaceutical Synthesis

1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone: serves as a precursor in the synthesis of biologically active molecules. Its structure is conducive to modifications that can lead to the creation of new pharmacophores. The presence of a hydroxyl group and a fluorobenzyl moiety offers multiple sites for chemical reactions, making it a versatile starting point for the development of drugs with potential antiviral, anti-inflammatory, and anticancer properties .

Multicomponent Reactions (MCRs)

This compound can participate in MCRs, which are efficient and sustainable synthetic strategies in medicinal chemistry. MCRs allow for the rapid assembly of complex molecules from simpler components, often with high yield and selectivity. The fluorobenzyl group in 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone can engage in various bond-forming reactions, contributing to the diversity of the resulting pharmacologically active compounds .

Organofluorine Chemistry

In organofluorine chemistry, the fluorine atom imparts unique properties to organic compounds, such as increased stability and lipophilicity, which are desirable in drug molecules. The fluorobenzyl group in this compound can enhance its binding affinity to biological targets, potentially leading to more effective medications .

Biological Activity Modulation

The structural features of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone make it a candidate for modification into compounds that can modulate biological activity. Its indole-like structure is similar to that found in many natural products and pharmaceuticals, which means it could be transformed into molecules with antioxidant, antimicrobial, or protein kinase inhibitory activities .

作用機序

Target of Action

The primary target of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as FUB-144, is the CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .

Mode of Action

FUB-144 acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, FUB-144 binds to the CB1 receptor and activates it, leading to various changes in the body’s physiological processes .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics that can influence its bioavailability and effects .

Result of Action

The activation of the CB1 receptor by FUB-144 can lead to a variety of effects at the molecular and cellular level. These effects can include changes in the release of neurotransmitters, alterations in pain perception, and modifications in mood and appetite . The specific effects can vary greatly depending on the individual and the context of use .

Action Environment

The action, efficacy, and stability of FUB-144 can be influenced by various environmental factors. These can include the presence of other substances, the individual’s physiological state, and the specific context of use . .

特性

IUPAC Name |

1-butyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c1-2-3-9-18-10-8-15(19)14(16(18)20)11-12-4-6-13(17)7-5-12/h4-8,10,19H,2-3,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGSZOAGSRWDLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B1373570.png)

![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)

![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)

![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)